Ethyl 4-(hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylate
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Overview
Description
Ethyl 4-(hydroxymethyl)-5-methylisoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an ethyl ester group, a hydroxymethyl group, and a methyl group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(hydroxymethyl)-5-methylisoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4-nitroisoxazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(hydroxymethyl)-5-methylisoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: 4-(Carboxymethyl)-5-methylisoxazole-3-carboxylic acid
Reduction: 4-(Aminomethyl)-5-methylisoxazole-3-carboxylate
Substitution: 4-(Hydroxymethyl)-5-methylisoxazole-3-carboxylic acid
Scientific Research Applications
Ethyl 4-(hydroxymethyl)-5-methylisoxazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme mechanisms and interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(hydroxymethyl)-5-methylisoxazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The hydroxymethyl and carboxylate groups can form hydrogen bonds and electrostatic interactions with the target molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(methoxymethyl)-5-methylisoxazole-3-carboxylate
- Ethyl 4-(aminomethyl)-5-methylisoxazole-3-carboxylate
- Ethyl 4-(carboxymethyl)-5-methylisoxazole-3-carboxylate
Uniqueness
Ethyl 4-(hydroxymethyl)-5-methylisoxazole-3-carboxylate is unique due to the presence of the hydroxymethyl group, which can participate in various chemical reactions and interactions. This makes it a versatile compound for use in different scientific and industrial applications.
Properties
IUPAC Name |
ethyl 4-(hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-3-12-8(11)7-6(4-10)5(2)13-9-7/h10H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHVVBUYONQOBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50776804 |
Source
|
Record name | Ethyl 4-(hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50776804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157170-96-2 |
Source
|
Record name | Ethyl 4-(hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50776804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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